N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(isoxazol-3-yl)oxalamide
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Overview
Description
N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(isoxazol-3-yl)oxalamide is a complex organic compound that features a combination of furan, thiomorpholine, isoxazole, and oxalamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(isoxazol-3-yl)oxalamide typically involves multi-step organic reactions. One common route includes:
Formation of the furan-3-yl intermediate: This step involves the synthesis of a furan derivative, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thiomorpholine attachment: The furan intermediate is then reacted with thiomorpholine in the presence of a suitable catalyst, such as a Lewis acid, to form the thiomorpholinoethyl group.
Isoxazole formation: The isoxazole ring is synthesized separately through a cyclization reaction involving hydroxylamine and a β-keto ester.
Oxalamide coupling: Finally, the thiomorpholinoethyl and isoxazole intermediates are coupled using oxalyl chloride in the presence of a base like triethylamine to form the final oxalamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The oxalamide group can be reduced to form amines or other reduced derivatives.
Substitution: The thiomorpholine and isoxazole rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Furanones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted thiomorpholines.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used as a probe to study various biological pathways and interactions, especially those involving oxidative stress and enzyme inhibition.
Mechanism of Action
The exact mechanism of action of N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(isoxazol-3-yl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and isoxazole rings may play a role in these interactions by providing sites for hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(furan-2-yl)-2-thiomorpholinoethyl)-N2-(isoxazol-3-yl)oxalamide
- N1-(2-(furan-3-yl)-2-piperidinoethyl)-N2-(isoxazol-3-yl)oxalamide
- N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(pyrazol-3-yl)oxalamide
Uniqueness
N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(isoxazol-3-yl)oxalamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both furan and isoxazole rings, along with the thiomorpholine moiety, distinguishes it from other similar compounds and may enhance its potential as a versatile research tool.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c20-14(15(21)17-13-2-6-23-18-13)16-9-12(11-1-5-22-10-11)19-3-7-24-8-4-19/h1-2,5-6,10,12H,3-4,7-9H2,(H,16,20)(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFCPCIBMVFDPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C(=O)NC2=NOC=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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